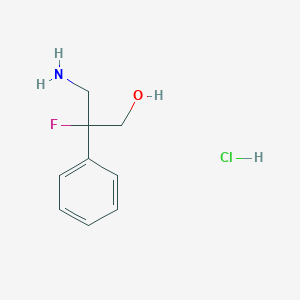

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride

Description

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride is a fluorinated amino alcohol hydrochloride salt. Such compounds are often intermediates in pharmaceutical synthesis, leveraging fluorine’s electronegativity to enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

3-amino-2-fluoro-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKGGGBPMZOOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(CO)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroacetophenone and ammonia.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully regulated to ensure optimal yield.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Center

The electron-withdrawing effect of fluorine enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitution under basic or catalytic conditions.

Example :

In the synthesis of Fluoxetine derivatives, fluorinated intermediates undergo substitution with p-trifluoromethylphenol under basic conditions to form ether linkages .

Oxidation and Reduction Reactions

The amino and hydroxyl groups participate in redox reactions, often requiring protective strategies to avoid side reactions.

Amino Group Reactivity

- Oxidation : Tertiary amines (if formed via alkylation) are resistant to oxidation, while primary/secondary amines oxidize to nitro or imine derivatives under strong oxidants (e.g., KMnO₄, CrO₃) .

- Reduction : The -NH₂ group can be alkylated or acylated. For example, reductive amination with ketones/aldehydes forms secondary amines .

Hydroxyl Group Reactivity

- Oxidation : The -OH group oxidizes to ketones (e.g., using KMnO₄) or carboxylic acids under harsh conditions.

- Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) is used to protect -OH during multi-step syntheses .

Acid-Base and Salt Formation

The hydrochloride salt enhances solubility in polar solvents and participates in acid-catalyzed reactions.

Etherification and Esterification

The hydroxyl group reacts with electrophiles to form ethers or esters, often requiring activation.

Example :

In a patent synthesis, the hydroxyl group in 1-phenyl-3-(N-methylamino)-propane-1-ol was etherified with 1-chloro-4-trifluoromethylbenzene to form Fluoxetine .

Biocatalytic Transformations

Enzymatic pathways enable stereoselective modifications, particularly relevant for chiral centers.

| Enzyme Class | Reaction | Outcome | Sources |

|---|---|---|---|

| Alcohol Dehydrogenase | Oxidation of -OH to ketone | Chiral ketone intermediates | |

| Transaminase | Amination of ketones | Enantiopure amino alcohols |

Key Insight :

Biocatalytic cascades involving epoxide hydrolases and dehydrogenases have been used to synthesize enantiopure analogs, suggesting applicability for resolving racemic mixtures of the target compound .

Thermal and Stability Considerations

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

The incorporation of fluorine into organic compounds, including amino acids, has been shown to enhance their biological activity and pharmacokinetic properties. Fluorinated compounds often exhibit improved metabolic stability, which is crucial for drug efficacy. Specifically, 3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride can serve as a precursor in the synthesis of fluorinated phenylalanines, which have been identified as potential enzyme inhibitors and therapeutic agents. These fluorinated amino acids can modulate the properties of peptides and proteins, enhancing their bioavailability and stability in biological systems .

Enzyme Inhibition:

Research indicates that fluorinated amino acids can act as effective enzyme inhibitors. For instance, the compound could be utilized in the development of inhibitors targeting phosphodiesterase enzymes (PDEs), which play a significant role in various signaling pathways associated with diseases such as cancer and neurological disorders . The unique electronic properties of fluorine contribute to the binding affinity and selectivity of these inhibitors.

Biochemical Studies

Protein Stability:

The introduction of fluorinated amino acids into protein structures has been linked to increased stability. The "fluoro-stabilization effect" refers to the enhanced resistance of proteins to denaturation when natural amino acids are substituted with their fluorinated counterparts. This property is particularly beneficial for the design of protein-based therapeutics and vaccines .

Synthesis of Novel Compounds:

this compound can also be employed as a building block in the synthesis of novel chiral compounds. Its ability to participate in various chemical reactions allows for the creation of diverse derivatives with potential applications in drug discovery and development .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Differences and Implications

Fluorine Position: The target compound’s fluorine on the propanol chain (C2) may induce steric hindrance and electronic effects distinct from analogs like (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl, where fluorine is on the phenyl ring . This difference could alter receptor-binding interactions in drug design. 3-Amino-1,1-difluoropropan-2-ol HCl lacks a phenyl group but has two fluorines at C1, likely increasing polarity and reducing lipophilicity compared to the target compound .

In contrast, 2-Amino-2-(3-nitrophenyl)propan-1-ol HCl includes a nitro group, which increases solubility in polar solvents like DMSO but may reduce metabolic stability .

Chirality :

Stability and Analytical Considerations

- Hydrochloride Salts : Most analogs (e.g., amitriptyline HCl in ) require protection from moisture and light due to hygroscopicity. The target compound likely shares this trait, necessitating storage at controlled temperatures .

- HPLC Compatibility: While and focus on methods for other hydrochlorides, they validate that RP-HPLC is suitable for analyzing similar amino alcohol salts, with retention times influenced by fluorine’s polarity .

Pharmacological Potential

- Fluorinated amino alcohols are frequently used as intermediates in CNS drugs due to their ability to cross the blood-brain barrier. The target compound’s structure may offer advantages in synthesizing fluorinated β-blockers or antidepressants, similar to dosulepin HCl () .

Biological Activity

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and comparative analysis with similar compounds, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H13ClFNO. It features a fluorinated amino alcohol structure, which is significant for its biological activity. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for therapeutic applications.

The primary biological targets of this compound include:

- Leishmania aethiopica : The compound exhibits potent antipromastigote activity, indicating its potential as an antileishmanial agent.

- Plasmodium berghei : It has shown effectiveness against this malaria-causing parasite.

The mode of action involves the compound fitting into the active site of the LmPTR1 pocket, disrupting the life cycle of Leishmania by inhibiting its growth.

Comparative Efficacy

In comparative studies, this compound demonstrated superior antipromastigote activity, being 174-fold more effective than miltefosine and 2.6-fold more effective than amphotericin B deoxycholate. This highlights its potential as a therapeutic agent in treating leishmaniasis.

Biochemical Pathways

The compound's action suggests interference with key biochemical pathways involved in the metabolism of parasites. Specifically, it may disrupt:

- Energy metabolism : By inhibiting enzymes critical for ATP production in parasites.

Case Study: Antileishmanial Activity

A study conducted on the efficacy of this compound against Leishmania aethiopica revealed that it significantly reduced parasite load in vitro and in vivo models. The results indicated a dose-dependent response, with higher concentrations yielding better outcomes in reducing parasitic viability.

Pharmacokinetics

Research into the pharmacokinetics of this compound has shown promising results regarding its absorption and distribution. It reaches peak plasma concentrations rapidly, suggesting efficient bioavailability. The half-life studies indicate prolonged retention in systemic circulation, which is beneficial for sustained therapeutic effects .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antiparasitic Activity | Mechanism of Action | Efficacy Compared to Standard |

|---|---|---|---|

| Miltefosine | Moderate | Inhibition of lipid metabolism | Baseline |

| Amphotericin B deoxycholate | High | Membrane disruption | 2.6-fold less effective |

| 3-Amino-2-fluoro... HCl | Very High | Enzyme inhibition at LmPTR1 pocket | 174-fold more effective |

Q & A

Q. What are the common synthetic routes for 3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reductive amination of 2-fluoro-2-phenylpropanal with ammonia, followed by hydrochloric acid salt formation. Key parameters include:

- Temperature control : Maintaining ≤20°C during the amination step to minimize byproducts (e.g., over-reduction of the aldehyde) .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency due to improved solubility of intermediates .

- Catalysts : Palladium or nickel catalysts may accelerate reductive steps, though purity must be monitored via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : NMR distinguishes fluorine substitution patterns (δ ~ -120 ppm for CF groups in related compounds) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~228.1) and detects halogen isotopic patterns .

- X-ray crystallography : SHELX or OLEX2 software resolves stereochemistry and hydrogen-bonding networks in single crystals .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic media?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) due to ionic interactions, while stability in organic solvents (e.g., DMSO) requires anhydrous conditions to prevent hydrolysis. Stability studies should include:

- pH-dependent degradation assays (pH 2–9) to identify optimal storage conditions .

- Thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for amino alcohols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for fluorinated amino alcohol syntheses?

Methodological Answer: Discrepancies often arise from:

- Fluorine’s electron-withdrawing effects : Alters reaction kinetics; kinetic vs. thermodynamic control must be assessed via time-resolved NMR .

- Impurity profiles : Byproducts like dehalogenated species (e.g., 2-phenylpropan-1-ol derivatives) require LC-MS monitoring .

- Catalyst poisoning : Trace moisture or oxygen degrades metal catalysts; glovebox or Schlenk line techniques improve reproducibility .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline separation .

- Enantioselective synthesis : Employ Evans oxazolidinones or Jacobsen catalysts to control stereochemistry during amination .

- VCD spectroscopy : Validate enantiomeric excess (ee) by comparing experimental and computed vibrational circular dichroism spectra .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

- SHELXL refinement : Parameterize disorder in the fluorophenyl ring using PART instructions and anisotropic displacement parameters .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts in hydrochloride salts) to explain packing motifs .

- Twinned data correction : Apply HKLF 5 in SHELXL for crystals with pseudo-merohedral twinning .

Q. What structure-activity relationship (SAR) approaches are suitable for derivatives targeting biological receptors?

Methodological Answer:

- Fluorine scanning : Replace hydrogen with fluorine at C2 to probe steric/electronic effects on receptor binding (e.g., logP changes by ~0.5) .

- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., -NO) to assess π-π stacking interactions via molecular docking .

- In vitro assays : Use HEK293 cells expressing GPCRs to measure cAMP or calcium flux responses .

Q. How can mechanistic studies differentiate between nucleophilic substitution and elimination pathways in derivative synthesis?

Methodological Answer:

- Isotopic labeling : -tracking in hydroxyl groups identifies substitution intermediates via GC-MS .

- Kinetic isotope effects (KIE) : Compare in deuterated solvents to distinguish SN2 vs. E2 mechanisms .

- DFT calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in fluorinated systems .

Q. What experimental designs mitigate low yields during scale-up of fluorinated intermediates?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic amination steps .

- DoE optimization : Use fractional factorial designs to test variables (temperature, catalyst loading, stoichiometry) .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time to prevent over-fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.